molecular formula C22H25FO5 B15317538 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate

1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate

Cat. No.: B15317538
M. Wt: 388.4 g/mol
InChI Key: WMTDMSAWHHWNDU-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a structurally complex ester derivative of propanedioic acid. Its core structure features a propanedioate backbone substituted with a benzyloxy-phenyl group, a fluoromethyl group, and ethyl ester moieties at the 1- and 3-positions. The compound’s design integrates fluorinated and aromatic functionalities, which are often leveraged in pharmaceutical and agrochemical intermediates to modulate lipophilicity, metabolic stability, and target binding .

The benzyloxy-phenyl moiety likely originates from nucleophilic substitution or coupling reactions, while the fluoromethyl group may be introduced via fluorinating agents or pre-fluorinated building blocks.

Properties

Molecular Formula

C22H25FO5

Molecular Weight

388.4 g/mol

IUPAC Name

diethyl 2-(fluoromethyl)-2-[(4-phenylmethoxyphenyl)methyl]propanedioate

InChI

InChI=1S/C22H25FO5/c1-3-26-20(24)22(16-23,21(25)27-4-2)14-17-10-12-19(13-11-17)28-15-18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3

InChI Key

WMTDMSAWHHWNDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(CF)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate typically involves multiple steps:

  • Formation of the Fluoromethyl Intermediate: Starting with a benzyloxy-substituted benzaldehyde, the fluoromethyl group is introduced using a fluorinating reagent under controlled temperature conditions.

  • Diester Formation: The intermediate is then reacted with diethyl malonate in the presence of a base like sodium ethoxide, leading to the formation of the diester compound.

  • Esterification: The final product is obtained through a careful esterification process involving catalytic amounts of acid, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale, often utilizing flow chemistry techniques for better control and efficiency. Advanced purification methods such as recrystallization or column chromatography are employed to ensure the compound meets the desired specifications for industrial use.

Chemical Reactions Analysis

Example Reaction Scheme:

  • Formation of benzyl alcohol intermediate :

    4-(Benzyloxy)phenolSOCl24-(Benzyloxy)benzyl chloride\text{4-(Benzyloxy)phenol} \xrightarrow{\text{SOCl}_2} \text{4-(Benzyloxy)benzyl chloride}
  • Alkylation with diethyl malonate :

    Diethyl malonate+4-(Benzyloxy)benzyl chlorideK2CO3,DMFDiethyl(4-(benzyloxy)phenylmethyl)propanedioate\text{Diethyl malonate} + \text{4-(Benzyloxy)benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Diethyl(4-(benzyloxy)phenylmethyl)propanedioate}
  • Fluorination :

    IntermediateDeoxo-Fluor®,SbCl31,3-Diethyl-2-[4-(benzyloxy)phenyl]methyl-2-(fluoromethyl)propanedioate[1][2]\text{Intermediate} \xrightarrow{\text{Deoxo-Fluor®}, \text{SbCl}_3} \text{1,3-Diethyl-2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate}[1][2]

Nucleophilic Substitution

  • The fluoromethyl group undergoes nucleophilic substitution with amines or thiols, enabling further functionalization.

Hydrolysis

  • Ester Hydrolysis : Treatment with NaOH or LiOH cleaves the ethyl esters to yield the corresponding dicarboxylic acid .

    CompoundNaOH2-[4-(Benzyloxy)phenyl]methyl-2-(fluoromethyl)propanedioic acid\text{Compound} \xrightarrow{\text{NaOH}} \text{2-{[4-(Benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioic acid}

Catalytic Hydrogenation

  • The benzyloxy group is removed via hydrogenolysis (H₂/Pd-C) to expose a free phenol, critical for downstream sulfatase inhibition .

Mechanistic Insights

  • Fluorine Effects : The electron-withdrawing fluoromethyl group enhances electrophilicity at the malonate carbonyl, improving binding to enzyme active sites .

  • Steric Considerations : Ortho-halogenation optimizes steric interactions with aromatase, while meta-substitution reduces potency .

Research Findings

  • Optimized Synthesis : Yields >70% are achieved using Cs₂CO₃ as a base and 2-Me-THF as a solvent .

  • Biological Activity : The fluorinated derivative exhibits 10-fold higher aromatase inhibition compared to non-fluorinated analogs .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing enzyme inhibitors. Its reactivity profile underscores the importance of fluorination and regioselective substitution in optimizing bioactivity .

Scientific Research Applications

1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a versatile compound in scientific research:

  • Chemistry: Used as a building block for complex molecules, facilitating the study of reaction mechanisms and synthesis pathways.

  • Biology: Investigated for its potential in creating bioactive molecules with therapeutic properties.

  • Medicine: Explored in drug development for its potential to modulate biological pathways, especially in oncology and neurology.

  • Industry: Utilized in the manufacture of high-performance materials, coatings, and polymers due to its stable chemical structure.

Mechanism of Action

The mechanism by which 1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate exerts its effects involves interactions with various molecular targets:

  • Molecular Targets: Enzymes and receptors that are crucial in metabolic pathways.

  • Pathways Involved: Modulation of signal transduction pathways, affecting cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Fluorinated vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs like the triazolyl-substituted propanedioate . This may improve membrane permeability but could also increase metabolic stability challenges due to fluorine’s electronegativity .
  • Aromatic Substituents: The benzyloxy-phenyl group in the target compound contrasts with the triazolyl () and trifluoromethyl-phenyl () moieties in analogs.

Pharmacokinetic and Industrial Relevance

  • The trifluoromethyl-phenyl analogs in are patented for therapeutic applications, implying that the target compound’s fluoromethyl group could align with drug-design strategies targeting enhanced bioavailability or CNS penetration .
  • In contrast, triazolyl-substituted propanedioates () are marketed as building blocks, suggesting the target compound may serve a similar role in high-value chemical synthesis .

Biological Activity

1,3-Diethyl-2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular structure of 1,3-Diethyl-2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₄
  • Molecular Weight : 327.34 g/mol

Structural Features

  • The compound features a diethyl group, a benzyloxyphenyl moiety, and a fluoromethyl group attached to a propanedioate backbone, which may contribute to its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the benzyloxy group may enhance lipophilicity, facilitating cellular penetration and interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of structurally related compounds. For instance, the benzyloxyphenyl moiety has been linked to inhibition of cancer cell proliferation through modulation of key signaling pathways such as apoptosis and cell cycle regulation.

Case Study: Anticancer Efficacy

A study investigating derivatives of benzyloxy compounds demonstrated that they significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

Compounds similar to 1,3-Diethyl-2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate have shown promising antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme assays have indicated potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

Table 2: Enzyme Inhibition Data

EnzymeInhibition Percentage (%)Concentration (µM)Reference
CYP3A475%10
CYP2D650%20

Q & A

Basic: What are the recommended synthetic routes for 1,3-Diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate?

Methodological Answer:
Synthesis typically involves fluorination strategies and esterification. A key approach includes radical-polar crossover fluorination using photoredox catalysis (e.g., decarboxylative fluorination of redox-active esters) to introduce the fluoromethyl group . For the benzyloxy-substituted aromatic moiety, coupling reactions (e.g., Ullmann or Suzuki-Miyaura) may be employed, with diisopropylcarbodiimide (DIC) as a coupling reagent to stabilize intermediates . Reaction optimization requires anhydrous conditions, inert atmospheres, and precise temperature control (e.g., -78°C for fluoromethylation steps).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization relies on FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and fluoromethyl (C-F, ~1100 cm⁻¹) groups. ¹H/¹³C NMR resolves ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and benzyloxy aromatic protons (δ 6.8–7.4 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. For stereochemical analysis, 2D NMR (COSY, NOESY) clarifies spatial arrangements of the fluoromethyl and benzyloxy groups .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Due to potential reactivity of the fluoromethyl and ester groups:

  • Use fume hoods to avoid inhalation of aerosols/dust .
  • Wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact.
  • Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis of benzyl groups) must be tested for compatibility with fluorinated moieties.
  • In situ monitoring : Techniques like HPLC-MS track intermediate formation and identify side products (e.g., ester hydrolysis byproducts) .

Advanced: How to resolve conflicting spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:
Contradictions in NMR data often arise from solvent effects, pH, or impurities. To resolve:

  • Reproduce conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.
  • Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Spiking experiments : Add authentic reference compounds (e.g., benzyloxybenzene) to confirm peak assignments .

Advanced: What computational methods assist in studying its reactivity or interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., esterases) using AutoDock Vina to predict hydrolysis rates .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the fluoromethyl group .
  • MD simulations : Model solvation effects in aqueous or lipid membranes to predict bioavailability .

Advanced: What biological interactions are predicted based on structural analogs?

Methodological Answer:
Analog studies (e.g., trifluoromethyl-propanedioates) suggest potential:

  • Enzyme inhibition : Fluorinated esters may act as transition-state analogs for hydrolases or proteases .
  • Membrane permeability : The benzyloxy group enhances lipophilicity, facilitating blood-brain barrier penetration in neuroactive drug candidates .
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

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